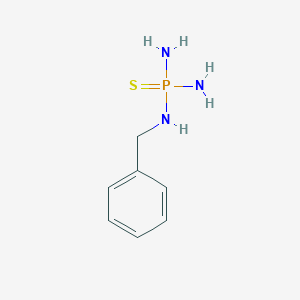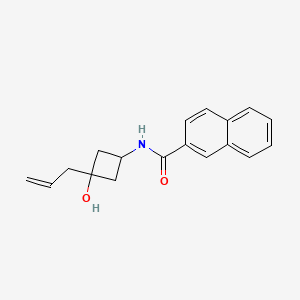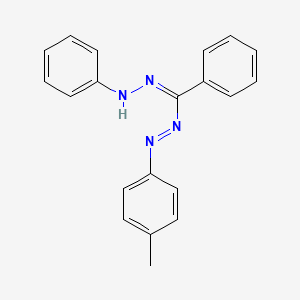
p-Tolyltetrazolium Red Formazan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diphenyl-1-(p-tolyl)formazan typically involves the reaction of p-tolylhydrazine with benzaldehyde derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formazan structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous quality control measures to maintain consistency in the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diphenyl-1-(p-tolyl)formazan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3,5-Diphenyl-1-(p-tolyl)formazan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It interacts with enzymes and proteins, influencing their activity and function. The pathways involved include oxidative stress response and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- 3,5-Diphenyl-1-(p-methylphenyl)formazan
- 3,5-Diphenyl-1-(p-ethylphenyl)formazan
- 3,5-Diphenyl-1-(p-methoxyphenyl)formazan
Comparison: 3,5-Diphenyl-1-(p-tolyl)formazan is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. Compared to similar compounds, it exhibits distinct redox properties and interaction profiles with biological molecules .
Eigenschaften
Molekularformel |
C20H18N4 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |
InChI |
InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20-,24-22? |
InChI-Schlüssel |
TYLDKKLAWINVKP-MXRPJFMNSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


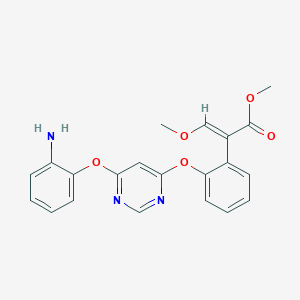
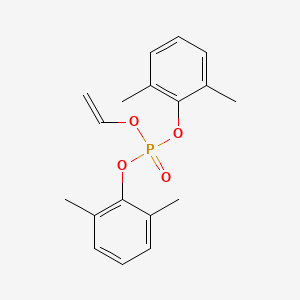
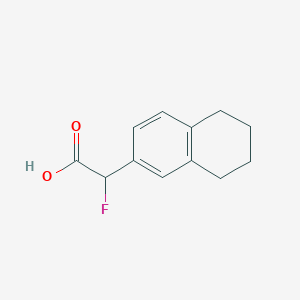
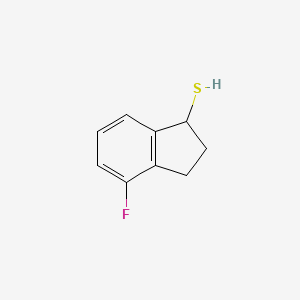
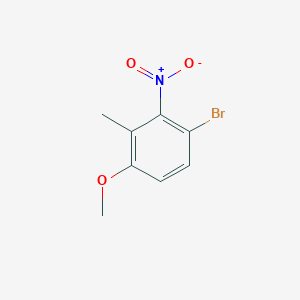
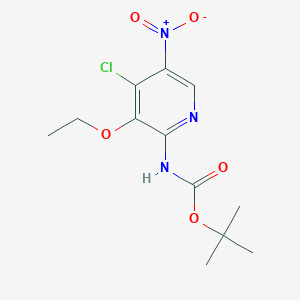
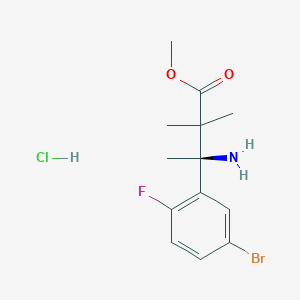
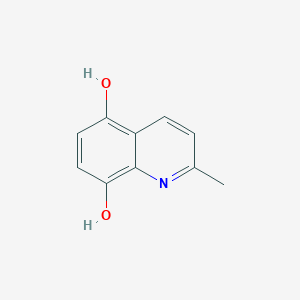
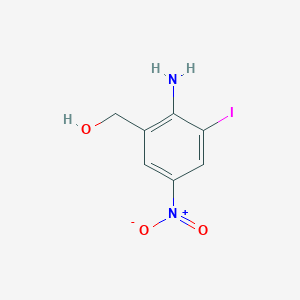
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)

